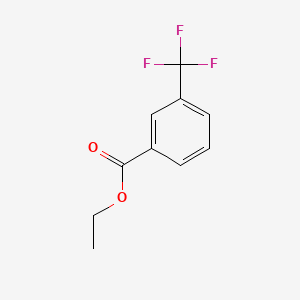

Ethyl 3-(trifluoromethyl)benzoate

Beschreibung

Contextualization within Fluorinated Organic Compounds Research

Fluorinated organic compounds, characterized by the presence of a carbon-fluorine bond, are a cornerstone of modern chemistry. alfa-chemistry.com The carbon-fluorine bond is the strongest in organic chemistry, lending these compounds exceptional stability. alfa-chemistry.com This stability, along with other unique properties conferred by fluorine, has led to their widespread use in various applications, including pharmaceuticals, agrochemicals, and materials science. alfa-chemistry.comacs.orgwikipedia.org It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.comwikipedia.org

The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. mdpi.com For instance, fluorination can enhance metabolic stability, improve lipophilicity, and increase the binding affinity of a molecule to its biological target. mdpi.comnih.gov These modifications are often key to the development of successful drugs and other bioactive molecules. wikipedia.orgmdpi.com Ethyl 3-(trifluoromethyl)benzoate, as a member of this class, serves as a valuable building block and a subject of study in its own right.

Significance of the Trifluoromethyl Moiety in Aromatic Esters

The trifluoromethyl (-CF3) group is a particularly important functional group in the realm of fluorinated compounds. wikipedia.org Its presence on an aromatic ester like ethyl benzoate (B1203000) significantly influences the molecule's characteristics. mdpi.comtcichemicals.com The -CF3 group is highly electronegative, acting as a strong electron-withdrawing group. mdpi.comnih.govwikipedia.org This electronic effect can modulate the reactivity of the aromatic ring and the ester functionality.

Furthermore, the trifluoromethyl group is known for its high lipophilicity, which can enhance a molecule's ability to permeate biological membranes. mdpi.comnih.gov It is also metabolically stable, often used to protect a reactive site on a molecule from being broken down by enzymes in the body. mdpi.comwikipedia.org In drug design, the trifluoromethyl group is frequently employed as a bioisostere for other groups like chlorine or a methyl group to fine-tune the properties of a lead compound. mdpi.comnih.govwikipedia.org

Overview of Current Academic Research Trajectories

Current research involving this compound and related compounds is exploring several promising avenues. One area of focus is the development of new synthetic methodologies for the introduction of the trifluoromethyl group into organic molecules. nih.govacs.org Given the importance of this functional group, more efficient and selective fluorination reactions are in high demand.

Another significant research direction is the use of trifluoromethylated building blocks, such as this compound, in the synthesis of complex, biologically active molecules. nih.gov For example, research has shown its utility in the preparation of isocoumarin (B1212949) and isoquinolone cores, which are present in many natural products and pharmaceuticals. nih.govacs.org Additionally, studies are ongoing to better understand the precise electronic and steric effects of the trifluoromethyl group on molecular interactions and biological activity. acs.org

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉F₃O₂ | nist.govnist.govchemicalbook.com |

| Molecular Weight | 218.17 g/mol | nist.govchemicalbook.comnih.gov |

| Appearance | Colorless liquid or white to yellow powder/crystals | sigmaaldrich.com |

| Boiling Point | 100-101°C at 10 mmHg | chemicalbook.com |

| Density | 1.230 ± 0.06 g/cm³ (at 20°C) | chemicalbook.com |

| Refractive Index | 1.446 | chemicalbook.com |

| CAS Registry Number | 76783-59-0 | nist.govnist.govchemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNBTKIAHHECCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227592 | |

| Record name | Ethyl 3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76783-59-0 | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76783-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076783590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76783-59-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Esterification Approaches to Ethyl 3-(Trifluoromethyl)benzoate

The most direct route to this compound involves the esterification of 3-(trifluoromethyl)benzoic acid. This transformation is typically achieved through well-established methods, with ongoing research focused on optimizing reaction conditions to improve efficiency and yield.

Synthesis from 3-(Trifluoromethyl)benzoic Acid Precursors

The synthesis of this compound is commonly accomplished via the Fischer-Speier esterification. This acid-catalyzed reaction involves heating a mixture of 3-(trifluoromethyl)benzoic acid and ethanol. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

The reaction is reversible, and the equilibrium between the reactants and products (the ester and water) must be shifted towards the product side to achieve a high yield. This is a fundamental concept in Fischer esterification and is governed by Le Châtelier's principle.

Optimization of Esterification Conditions

To maximize the yield of this compound, several strategies can be employed to drive the esterification equilibrium forward. A common approach is to use a large excess of one of the reactants, typically the less expensive one, which in this case is ethanol. This increases the frequency of collisions between the alcohol and the carboxylic acid, favoring the forward reaction.

Another critical optimization technique is the removal of water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus, which continuously separates water from the reaction mixture. The choice of solvent and catalyst also plays a crucial role. While traditional mineral acids are effective, they can lead to side reactions and purification challenges.

Modern approaches have explored microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields. Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions. The optimization of esterification conditions is a multifaceted process, with temperature, catalyst loading, and reaction time all being critical parameters that need to be fine-tuned for optimal results.

| Parameter | Conventional Heating | Microwave-Assisted | Effect on Yield |

| Reaction Time | Hours | Minutes | Shorter reaction times with microwave heating often lead to higher yields by minimizing side product formation. |

| Temperature | Reflux temperature of ethanol | Controlled, often superheated | Higher temperatures can increase reaction rates, but may also lead to decomposition if not carefully controlled. |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Various, including solid acids and ionic liquids | Catalyst choice affects reaction rate and ease of purification. |

| Water Removal | Dean-Stark trap, drying agents | Often performed in a sealed vessel, driving the reaction with excess alcohol | Efficient water removal is crucial for driving the equilibrium towards the ester product. |

Functionalization and Derivatization Approaches

The aromatic ring of this compound can be further modified to introduce additional functional groups, expanding its utility as a building block in organic synthesis. These modifications primarily involve electrophilic aromatic substitution and subsequent nucleophilic substitution reactions.

Introduction of Additional Halogens on the Aromatic Ring (e.g., bromination for Ethyl 3-bromo-5-(trifluoromethyl)benzoate)

The introduction of a halogen, such as bromine, onto the aromatic ring of this compound is achieved through electrophilic aromatic substitution. The directing effects of the existing substituents on the ring are crucial in determining the position of the incoming electrophile. Both the trifluoromethyl (-CF3) group and the ethyl ester (-COOEt) group are electron-withdrawing and act as meta-directors.

Therefore, when this compound is subjected to bromination, the bromine atom is directed to the C5 position, which is meta to both substituents, yielding Ethyl 3-bromo-5-(trifluoromethyl)benzoate. This reaction is typically carried out using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst or in a strong acid like sulfuric acid. The reaction conditions, including temperature and reaction time, must be carefully controlled to prevent over-bromination and the formation of side products. The synthesis of related compounds, such as 3'-Bromo-5'-(trifluoromethyl)acetophenone, often involves similar bromination strategies using bromine in acetic acid at elevated temperatures.

Nucleophilic Substitution Reactions involving Halogenated Trifluoromethylbenzoates

The presence of a halogen atom on the electron-deficient aromatic ring of compounds like Ethyl 3-bromo-5-(trifluoromethyl)benzoate makes it a suitable substrate for nucleophilic aromatic substitution (SNA_r) reactions. The strong electron-withdrawing nature of both the trifluoromethyl group and the ester group activates the ring towards attack by nucleophiles.

In these reactions, a nucleophile displaces the halide leaving group. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide ion. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the bromine atom.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, provide versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. For instance, a patent describes the palladium-catalyzed coupling of 3-bromo-5-trifluoromethyl-phenylamine with 4-methyl-1H-imidazole, highlighting the utility of such cross-coupling strategies in the functionalization of related bromo(trifluoromethyl)aryl systems. google.com These reactions significantly expand the synthetic possibilities for creating complex molecules from halogenated trifluoromethylbenzoate precursors.

Advanced Catalytic Methods in Trifluoromethylated Benzoate (B1203000) Synthesis

In recent years, there has been a significant push towards the development of more sustainable and efficient catalytic methods for organic synthesis. The synthesis of trifluoromethylated benzoates has benefited from these advancements, with novel catalytic systems offering advantages over traditional methods.

Solid acid catalysts, such as zeolites, sulfated zirconia, and ion-exchange resins, have emerged as promising alternatives to homogeneous acid catalysts like sulfuric acid for esterification reactions. These heterogeneous catalysts offer several benefits, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions, which can lead to higher product selectivity and reduced waste generation.

| Catalyst Type | Examples | Advantages |

| Homogeneous Acid Catalysts | Sulfuric acid, p-toluenesulfonic acid | Low cost, high activity |

| Solid Acid Catalysts | Zeolites, sulfated zirconia, ion-exchange resins | Easy separation, reusability, reduced corrosion, often milder conditions |

| Ionic Liquids | Acidic imidazolium (B1220033) or pyridinium (B92312) salts | Low vapor pressure, high thermal stability, tunable properties, potential for catalyst/solvent recycling |

| Metal-Based Catalysts | Tin(II) compounds, Zirconium(IV) salts | High activity, can be used in some cases without a base |

Transition-Metal Catalysis in Carbon-Fluorine Bond Formation

The direct introduction of a trifluoromethyl group onto an aromatic ring is a significant challenge in organic synthesis. Transition-metal catalysis offers powerful solutions for forming the strong carbon-fluorine bond.

Bismuth-Catalyzed C-H Trifluoromethylation

A novel and noteworthy method involves the use of bismuth (Bi) catalysts for the direct C-H trifluoromethylation of arenes and heteroarenes under light irradiation. nih.govbohrium.comnih.gov This approach utilizes a low-valent bismuth complex and a trifluoromethyl source like triflyl chloride (CF3SO2Cl). nih.govresearchgate.net

The catalytic cycle is initiated by the oxidative addition of CF3SO2Cl to a Bi(I) catalyst. nih.govresearchgate.netacs.org Under the influence of light (e.g., blue LEDs), the resulting Bi(III) complex undergoes homolysis of the Bi-O bond, which generates a trifluoromethyl radical (•CF3) and extrudes sulfur dioxide (SO2). nih.govnih.gov A Bi(II) radical intermediate then abstracts a hydrogen atom from the aromatic substrate, leading to rearomatization and the formation of the trifluoromethylated product. nih.govacs.org This process represents a unique pathway for a main group element, proceeding through an open-shell redox manifold at the bismuth center. nih.govbohrium.com

This method is applicable to a variety of (hetero)arenes and allows for the direct functionalization of C(sp2)-H bonds. nih.govnih.gov The reaction is often enhanced by the presence of bases like cesium fluoride (B91410) (CsF) or potassium carbonate (K2CO3), which help to prevent the decomposition of the bismuth catalyst. nih.govacs.org

Rhodium(II)-Catalyzed Carbene Transfer for Related Compounds

Rhodium(II) catalysts are renowned for their ability to facilitate carbene transfer reactions. While not a direct method for synthesizing this compound itself, Rh(II)-catalyzed processes are instrumental in creating complex molecules containing trifluoromethyl groups. nih.govacs.org A key strategy involves the generation of transient donor/acceptor Rh(II)-carbenes from diazo compounds. nih.gov

In a relevant application, Rh(II) catalysts can be used with trifluoroacetamido-α-diazocarbonyl compounds. nih.gov The Rh(II)-catalyzed reaction of these substrates proceeds via a 2,3-migration to yield functionalized products. nih.gov Another innovative approach involves the generation of Rh(II)-carbynoids from hypervalent iodine reagents. nih.govacs.org These highly electrophilic species can react with nucleophiles, such as alkenyl carboxylic acids, to form transient Fischer-type acyloxy Rh(II)-carbenes. nih.govacs.org These intermediates can then undergo further reactions like intramolecular cyclopropanation to build complex molecular architectures. nih.gov This methodology provides a pathway to densely functionalized products, including those that could serve as precursors to trifluoromethyl-substituted aromatic systems.

Table 1: Overview of Transition-Metal Catalyzed Trifluoromethylation Strategies

| Catalytic System | Description | Key Features |

|---|---|---|

| Bi(I)/Light | Direct C-H trifluoromethylation of arenes using CF3SO2Cl. nih.govnih.gov | Involves a trifluoromethyl radical generated via photoinduced homolysis. nih.govacs.org |

| Rh(II) | Carbene transfer from diazo compounds or carbynoid transfer from hypervalent iodine reagents. nih.govacs.org | Forms new C-C and C-heteroatom bonds, enabling synthesis of complex CF3-containing molecules. nih.gov |

Regioselective Synthesis via Diels-Alder Reactions

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. It can be strategically employed to construct substituted benzene (B151609) rings with high regioselectivity, offering a pathway to trifluoromethyl-containing benzoic acid derivatives.

This strategy typically involves the reaction of a diene with a dienophile, where one of the components contains the trifluoromethyl group. For instance, a trifluoromethyl-substituted alkene can act as the dienophile in a reaction with a suitable diene. researchgate.net The subsequent aromatization of the resulting cyclohexene (B86901) derivative yields the desired aromatic ring.

The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. In the synthesis of derivatives of 3-(trifluoromethyl)benzoic acid, the challenge lies in controlling the placement of the trifluoromethyl group and a second substituent that can be converted into the ethyl benzoate group. For example, cycloaddition reactions between 5-ethoxyoxazole (B79106) derivatives and trifluoromethyl-substituted alkenes can produce trifluoromethyl-pyridine systems, which are structurally related to substituted benzoates. researchgate.net The reaction of β-fluoro-β-nitrostyrenes with cyclic dienes also provides access to fluorinated bicyclic compounds, which can be precursors for aromatic systems. beilstein-journals.org

While direct examples for this compound are not prominently featured, the synthesis of trifluoromethyl-containing 3-aminobenzoic acid derivatives illustrates the principle. The reaction of a properly substituted diene with a trifluoromethylated dienophile can set the required 1,3-substitution pattern on the resulting six-membered ring. Subsequent chemical transformations, such as oxidation and functional group interconversion, would then lead to the final product. The use of Lewis acids can promote these reactions and influence their stereoselectivity. mdpi.com

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of Ethyl 3-(trifluoromethyl)benzoate is significantly influenced by the directing effects of its two substituents. The trifluoromethyl group (-CF3) is a powerful deactivating group due to its strong inductive electron-withdrawing effect (-I effect). Similarly, the ethyl ester group (-COOEt) is also deactivating because of its resonance and inductive effects. Both groups direct incoming electrophiles to the meta-position relative to themselves. youtube.comrsc.orgyoutube.com

In the case of this compound, the positions on the aromatic ring are influenced as follows:

C5: This position is meta to both the -CF3 group and the -COOEt group. It is the most favorable position for electrophilic attack, as it avoids the strong deactivation at the ortho and para positions of both substituents.

C2, C4, C6: These positions are ortho or para to at least one of the deactivating groups, making them highly electron-deficient and thus disfavored for electrophilic attack. youtube.com

A classic example of this type of reaction is nitration. In the nitration of methyl benzoate, which has a similar deactivating ester group, the reaction with nitric acid and sulfuric acid regioselectively produces methyl 3-nitrobenzoate. rsc.orgaiinmr.com For this compound, the combined deactivating and meta-directing influence of both the ester and the trifluoromethyl group strongly favors the substitution at the C5 position, leading to Ethyl 5-nitro-3-(trifluoromethyl)benzoate as the major product.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -COOEt (Ester) | Electron-Withdrawing | Deactivating | Meta |

| -CF3 (Trifluoromethyl) | Electron-Withdrawing | Deactivating | Meta |

Nucleophilic Substitution Reactions Involving the Ester or Aromatic Ring

Nucleophilic substitution reactions can target either the ester functional group or the aromatic ring.

Nucleophilic Acyl Substitution: The most common nucleophilic reaction for this compound involves the ester moiety. Like other esters, this compound can undergo hydrolysis under basic or acidic conditions to yield 3-(trifluoromethyl)benzoic acid. In base-promoted hydrolysis (saponification), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that then collapses, expelling the ethoxide leaving group. rsc.org Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid product. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This type of reaction on the aromatic ring is generally difficult for this compound. SNAr typically requires an aromatic ring substituted with strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). nih.govlibretexts.org While the trifluoromethyl group is strongly electron-withdrawing, the parent molecule lacks a suitable leaving group on the ring. The C-F bonds of the trifluoromethyl group are exceptionally strong, and the group itself is not typically displaced in SNAr reactions under standard conditions. tcichemicals.com Therefore, nucleophilic attack on the aromatic ring is not a common pathway for this specific compound.

Oxidation Pathways and Product Characterization

The trifluoromethyl group is known for its exceptional stability and is highly resistant to oxidation under most chemical conditions. tcichemicals.com This robustness is a key reason for its prevalence in pharmaceuticals and agrochemicals. Consequently, oxidation of this compound would not affect the -CF3 group.

Potential oxidation pathways would target other parts of the molecule. The ethyl group of the ester could potentially be oxidized, though this would likely require harsh conditions that might also lead to the cleavage of the ester bond or degradation of the aromatic ring. The benzene ring itself is also resistant to oxidation due to its aromaticity. Under very strong oxidative conditions (e.g., using potassium permanganate (B83412) with heat), the aromatic ring could be cleaved, but this is a degradative process rather than a synthetic transformation. For practical purposes, the molecule is considered stable towards common oxidizing agents, with the trifluoromethyl group being particularly inert.

Reduction Pathways and Functional Group Interconversions

Reduction reactions offer pathways to convert both the ester and the trifluoromethyl groups.

Reduction of the Ester Group: The ethyl ester group can be readily reduced.

Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) , the ester is reduced all the way to a primary alcohol. This reaction proceeds via an aldehyde intermediate, which is immediately further reduced. The products are (3-(trifluoromethyl)phenyl)methanol and ethanol. rsc.org

Using a less reactive, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C), the reduction can be stopped at the aldehyde stage. This provides a method to synthesize 3-(trifluoromethyl)benzaldehyde (B1294959) from the ester. rsc.org

Reduction of the Trifluoromethyl Group: The reduction of an aromatic trifluoromethyl group is a challenging transformation due to the strength of the C-F bonds. However, specialized methods have been developed. For instance, photoredox catalysis can enable the reductive defluorination of Ar-CF3 compounds to yield difluoromethyl (Ar-CF2H) or methyl (Ar-CH3) analogues. nih.gov These reactions often involve single-electron transfer to the trifluoromethylarene to generate a radical anion, which then fragments. nih.gov While not a trivial conversion, it represents a possible functional group interconversion.

Table 2: Reduction of this compound

| Reagent | Functional Group Targeted | Product(s) | Conditions |

| LiAlH₄ | Ester | (3-(trifluoromethyl)phenyl)methanol | Standard |

| DIBAL-H | Ester | 3-(trifluoromethyl)benzaldehyde | Low Temperature (-78 °C) |

| Photoredox Catalysis | Trifluoromethyl | 3-(difluoromethyl)benzoate or 3-methylbenzoate (B1238549) derivatives | Specific catalyst and conditions |

Radical Reactions and Photochemistry

The study of radical reactions involving trifluoromethylated benzoates often focuses on photochemical transformations. While direct radical reactions on this compound are not widely documented, related systems provide insight. For example, the photoreduction of phenacyl esters of benzoic acid in the presence of a hydrogen donor (like an alcohol) proceeds through a radical chain reaction. tcichemicals.com In this process, the excited ester abstracts a hydrogen atom, forming a ketyl radical. This radical can then participate in a chain process that ultimately leads to the cleavage of the ester and formation of benzoic acid. tcichemicals.com This suggests that under specific photochemical conditions, the ester group of this compound could be susceptible to radical-mediated cleavage.

The trifluoromethyl group itself is a key player in many radical reactions, often being installed onto aromatic rings via radical trifluoromethylation pathways using various CF3 radical sources. rsc.orgnih.gov

Cross-Coupling Reactions (for brominated trifluoromethylbenzoate analogues)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation but require a halide or triflate on the aromatic ring. For this purpose, analogues such as Ethyl 3-bromo-5-(trifluoromethyl)benzoate are used as versatile building blocks.

Suzuki-Miyaura Coupling: This reaction couples the brominated analogue with a boronic acid or ester in the presence of a palladium catalyst and a base. For example, reacting Ethyl 3-bromo-5-(trifluoromethyl)benzoate with an arylboronic acid (Ar-B(OH)₂) would yield a biaryl product. Typical conditions involve a Pd(0) catalyst like Pd(PPh₃)₄, a base such as K₂CO₃ or K₃PO₄, and a solvent mixture like 1,4-dioxane/water at elevated temperatures. nih.govnih.gov

Heck Reaction: The Heck reaction couples the bromo-analogue with an alkene. wikipedia.orgorganic-chemistry.org For instance, reacting Ethyl 3-bromo-5-(trifluoromethyl)benzoate with an alkene like ethyl acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine), would form a new C-C bond at the site of the bromine, yielding a substituted alkene. fu-berlin.de The reaction typically favors the formation of the trans isomer. organic-chemistry.org

Table 3: Typical Cross-Coupling Conditions for Ethyl 3-bromo-5-(trifluoromethyl)benzoate

| Reaction | Coupling Partner | Catalyst (Example) | Base (Example) | Solvent (Example) |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / Water |

| Heck | Alkene (e.g., Ethyl Acrylate) | Pd(OAc)₂ / P(o-tolyl)₃ | Triethylamine (Et₃N) | DMF or Acetonitrile |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For Ethyl 3-(trifluoromethyl)benzoate, analysis of ¹H, ¹⁹F, and ¹³C NMR spectra provides unambiguous confirmation of its constitution.

The ¹H NMR spectrum of this compound displays characteristic signals for both the ethyl ester and the substituted aromatic ring. The ethyl group gives rise to a quartet, corresponding to the methylene (B1212753) (-CH₂) protons, and a triplet, corresponding to the methyl (-CH₃) protons. The aromatic region shows a complex pattern of four protons.

Based on data from the closely related mthis compound, the aromatic signals are expected to appear at approximately δ 8.29 (singlet, 1H), 8.21 (doublet, 1H), 7.85 (doublet, 1H), and 7.59 (triplet, 1H). The ethyl group signals are anticipated in their typical regions: a quartet around δ 4.4 ppm and a triplet near δ 1.4 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.3 | s | 1H | Aromatic H |

| ~8.2 | d | 1H | Aromatic H |

| ~7.9 | d | 1H | Aromatic H |

| ~7.6 | t | 1H | Aromatic H |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

¹⁹F NMR is particularly useful for analyzing fluorinated compounds. The trifluoromethyl (-CF₃) group on the aromatic ring is expected to produce a single, sharp signal in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or hydrogen atoms to cause splitting. For the analogous mthis compound, this signal appears at a chemical shift of -62.85 ppm. A similar value is expected for the ethyl ester, confirming the presence and electronic environment of the trifluoromethyl group.

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Each unique carbon atom in this compound results in a distinct signal. Key signals include the ester carbonyl carbon, the carbons of the ethyl group, the aromatic carbons, and the carbon of the trifluoromethyl group. The carbon of the -CF₃ group is readily identified by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms. Data from mthis compound shows the -CF₃ carbon as a quartet at 123.70 ppm with a large coupling constant (J ≈ 271 Hz), and the aromatic carbon to which it is attached as a quartet at 131.10 ppm (J ≈ 33 Hz).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~165.5 | C=O (Ester) |

| ~132.8 | Aromatic C |

| ~131.1 (q) | Aromatic C-CF₃ |

| ~131.0 | Aromatic C |

| ~129.5 (q) | Aromatic C |

| ~129.1 | Aromatic C |

| ~126.6 (q) | Aromatic C |

| ~123.7 (q) | -CF₃ |

| ~61.6 | -OCH₂CH₃ |

| ~14.3 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nist.gov The gas-phase IR spectrum of this compound shows several key absorption bands. nist.gov A strong, prominent band appears in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. libretexts.org The spectrum also features multiple strong, sharp bands in the 1100-1350 cm⁻¹ region, which are indicative of the C-F stretching vibrations of the trifluoromethyl group. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ range, while C-H stretching from the aromatic ring and the ethyl group appear around 3000 cm⁻¹. libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. The electron ionization (EI) mass spectrum of this compound confirms its molecular weight of 218.17 g/mol , with a molecular ion peak ([M]⁺) observed at m/z = 218. nist.gov The fragmentation pattern provides further structural evidence. The most abundant fragment ion is typically observed at m/z = 173, corresponding to the loss of the ethoxy group (•OCH₂CH₃) to form the stable 3-(trifluoromethyl)benzoyl cation. Other significant peaks can be attributed to further fragmentation of this cation.

Table 3: Major Peaks in the Mass Spectrum of this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment |

|---|---|

| 218 | [M]⁺ (Molecular Ion) |

| 173 | [M - OCH₂CH₃]⁺ |

| 145 | [M - OCH₂CH₃ - CO]⁺ or [C₆H₄CF₃]⁺ |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a cornerstone for investigating the electronic structure and reactivity of organic molecules.

The conformational landscape of Ethyl 3-(trifluoromethyl)benzoate is determined by the rotational freedom around the C-O and C-C single bonds of the ethyl ester group. DFT calculations are instrumental in identifying the stable conformers and the energy barriers between them. While specific DFT studies on the conformational stability of this compound are not extensively documented in the literature, insights can be drawn from studies on related molecules like ethyl benzoate (B1203000).

For this compound, the primary conformational isomers would arise from the rotation of the ethyl group relative to the plane of the benzoate ring. The two main conformers are typically a syn and an anti conformer, referring to the dihedral angle between the C=O bond and the C-O bond of the ethyl group. The stability of these conformers is influenced by a delicate balance of steric hindrance and electronic effects. The trifluoromethyl group at the meta position is expected to influence the electronic distribution in the benzene (B151609) ring, which in turn can affect the rotational barrier of the ester group. DFT calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the geometry of the conformers and calculate their relative energies.

Table 1: Hypothetical Relative Energies of this compound Conformers based on DFT Calculations

| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Syn | ~0° | 0.00 (most stable) |

Note: This table is illustrative and based on general principles of ester conformation. Actual values would require specific DFT calculations.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule's vibrational modes. DFT calculations are crucial for the accurate assignment of these modes.

An experimental gas-phase FT-IR spectrum for this compound is available from the NIST WebBook. acs.org The interpretation of this spectrum can be greatly enhanced by theoretical frequency calculations. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can predict the vibrational frequencies and intensities. The calculated frequencies are often scaled by an empirical factor to better match the experimental data.

Key vibrational modes for this compound would include:

C=O stretching: Typically a strong band in the IR spectrum, expected around 1720-1740 cm⁻¹.

C-F stretching: Strong absorptions are expected in the region of 1100-1350 cm⁻¹ due to the trifluoromethyl group.

Aromatic C-H stretching: These appear above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl group, these are found just below 3000 cm⁻¹.

C-O stretching: Vibrations of the ester group, typically in the 1000-1300 cm⁻¹ region.

Table 2: Selected Experimental IR Bands and Hypothetical DFT-based Assignments for this compound

| Experimental IR Frequency (cm⁻¹) acs.org | Hypothetical Vibrational Assignment |

|---|---|

| ~3000 | Aromatic and Aliphatic C-H stretching |

| ~1730 | C=O stretching |

| ~1300-1100 | C-F stretching of CF₃ group |

| ~1250 | Asymmetric C-O-C stretching |

Note: The assignments are based on general group frequencies and require confirmation from specific DFT calculations.

DFT calculations can be used to compute various thermochemical properties, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). These properties are vital for understanding the stability and reactivity of a compound. The calculations typically involve obtaining the optimized molecular geometry and vibrational frequencies, from which the thermal corrections to the electronic energy are derived.

For this compound, the presence of the trifluoromethyl group is expected to significantly influence its thermochemical properties compared to ethyl benzoate. The strong C-F bonds contribute to a more negative enthalpy of formation. While specific computed values for this compound are not found in the searched literature, thermochemical data for related fluorinated benzoic acids are available and serve as a reference. nist.gov

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) and the distribution of atomic charges are fundamental to understanding a molecule's reactivity and intermolecular interactions.

Different population analysis schemes can be used to calculate the partial atomic charges. Natural Population Analysis (NPA), Hirshfeld, and Charge Model 5 (CM5) are among the popular methods. These methods partition the total electron density among the atoms in a molecule, providing a quantitative measure of the local electronic character.

For this compound, the atomic charges would be significantly influenced by the highly electronegative fluorine atoms of the trifluoromethyl group and the oxygen atoms of the ester group.

Trifluoromethyl Group: The fluorine atoms would carry a significant negative charge, inducing a partial positive charge on the attached carbon atom.

Ester Group: The carbonyl oxygen would be more negative than the ester oxygen. The carbonyl carbon would be electrophilic.

Aromatic Ring: The trifluoromethyl group, being a strong electron-withdrawing group, would decrease the electron density on the aromatic ring, particularly at the ortho and para positions relative to its substitution.

While no specific charge analysis for this compound is available, the general principles of these methods suggest a charge distribution that highlights the electrophilic and nucleophilic sites within the molecule.

The MESP provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

In this compound, the MESP would likely show:

A region of strong negative potential around the carbonyl oxygen, making it a primary site for interaction with electrophiles and hydrogen bond donors.

A region of positive potential around the hydrogen atoms of the aromatic ring and the ethyl group.

The trifluoromethyl group would create a complex potential landscape, with negative potential around the fluorine atoms and a positive region on the carbon atom.

This charge distribution and MESP are crucial for predicting the molecule's behavior in chemical reactions. For instance, nucleophilic substitution reactions would likely occur at the carbonyl carbon of the ester. The electron-withdrawing nature of the trifluoromethyl group would also influence the reactivity of the aromatic ring in electrophilic substitution reactions. Furthermore, the MESP is invaluable for understanding and predicting the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the molecule's physical properties and crystal packing.

Intermolecular Interactions and Hydrogen Bonding Studies

Computational analysis and experimental data provide insights into the intermolecular forces governing the behavior of this compound. The molecule's structure, featuring a trifluoromethyl group and an ethyl ester substituent on a benzene ring, dictates its interaction profile.

According to computational predictions, this compound has a hydrogen bond donor count of zero. nih.gov The molecule lacks conventional hydrogen bond donors like O-H or N-H groups. However, the oxygen atoms of the carbonyl group in the ester function can act as hydrogen bond acceptors. Weak hydrogen bonds can also be formed with the C-H bonds of the aromatic ring and the ethyl group acting as donors. nih.govresearchgate.net

Studies on related compounds, such as 1-ethyl-3-methylimidazolium (B1214524) trifluoroacetate, utilize infrared (IR) spectroscopy to probe hydrogen bonding interactions. rsc.org The vibrational frequencies of specific bonds, like the carbonyl stretch, are sensitive to their local environment and can indicate the presence of hydrogen bonding. rsc.org The gas-phase IR spectrum for this compound is available and provides foundational data for such analyses. nist.gov

Molecular dynamics simulations are a powerful tool for investigating intermolecular interactions and hydrogen bonding in the condensed phase. nih.govresearchgate.net For instance, simulations on mixtures of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and water have detailed the statistics of hydrogen bond donors and acceptors, revealing how interactions shift with composition. nih.govresearchgate.net Although specific simulations for pure this compound are not detailed in the provided results, these studies establish a methodological precedent. nih.govresearchgate.net

Collision Cross Section (CCS) values, which can be predicted computationally, offer another perspective on the molecule's size, shape, and interaction potential with various ions. These values are relevant for mass spectrometry analysis and provide a measure of the molecule's physical cross-section as it moves through a gas. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 219.06275 | 141.8 |

| [M+Na]⁺ | 241.04469 | 150.4 |

| [M-H]⁻ | 217.04819 | 141.8 |

| [M+NH₄]⁺ | 236.08929 | 160.4 |

| [M+K]⁺ | 257.01863 | 148.3 |

| [M]⁺ | 218.05492 | 139.8 |

Table 1. Predicted Collision Cross Section (CCS) values for this compound adducts. uni.lu

Computational Approaches to Structure-Reactivity Relationships in Aromatic Systems

Computational chemistry offers powerful methodologies for understanding and predicting the reactivity of aromatic compounds like this compound. These theoretical approaches are crucial for elucidating the influence of substituents on the electronic properties and reaction pathways of the aromatic ring. nih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to analyze structure-reactivity relationships. nih.gov DFT calculations can determine how substituents affect the electronic distribution within a molecule. For benzoic acids, DFT has been used to analyze how electron-withdrawing or electron-releasing groups influence acidity. nih.gov In the case of this compound, both the trifluoromethyl (-CF₃) group and the ethyl ester (-COOEt) group are electron-withdrawing. Their positions on the aromatic ring will dictate the sites most susceptible to nucleophilic or electrophilic attack.

Computational models can predict the most reactive sites in aromatic systems by calculating various electronic descriptors. oru.se One such descriptor is the Average Local Ionization Energy (ALIE), which has been shown to be a robust predictor for the formation of atmospheric transformation products of polycyclic aromatic hydrocarbons (PAHs). oru.se Lower ALIE values on a part of the structure indicate a higher susceptibility to electrophilic attack.

For this compound, computational models would predict that the strong electron-withdrawing nature of the -CF₃ and -COOEt groups deactivates the benzene ring towards electrophilic aromatic substitution. These substituents direct incoming electrophiles to the meta position relative to themselves (carbon 5). Conversely, they activate the ring for nucleophilic aromatic substitution, with the positions ortho and para to the withdrawing groups being the most electron-deficient and thus the most likely sites for nucleophilic attack. acs.org

| Substituent Group | Position | Electronic Effect | Predicted Influence on Aromatic Ring |

|---|---|---|---|

| -COOEt (Ethyl ester) | 1 | Electron-withdrawing, Deactivating | Directs electrophiles to C5; Activates C2, C4, C6 for nucleophilic attack |

| -CF₃ (Trifluoromethyl) | 3 | Strongly Electron-withdrawing, Deactivating | Directs electrophiles to C5; Activates C2, C4, C6 for nucleophilic attack |

Table 2. Conceptual overview of substituent effects on the reactivity of the aromatic ring in this compound.

These computational investigations are essential for rationalizing observed reaction outcomes and for designing new synthetic pathways involving substituted aromatic compounds. nih.gov

Role as a Key Synthetic Intermediate in Pharmaceutical Development

The 3-(trifluoromethyl)benzoate core is a valuable building block in the synthesis of more complex and biologically active molecules. Its chemical stability and the presence of reactive sites allow for its incorporation into larger, therapeutically relevant structures. While direct examples of this compound in the synthesis of a specific marketed drug are not prominently detailed in readily available literature, the utility of the broader class of trifluoromethylated benzoate derivatives is well-documented.

For instance, derivatives such as 2-((3-(trifluoromethyl)phenyl)ethynyl)benzoate serve as precursors in the synthesis of 3,4-disubstituted isocoumarins. nih.govacs.org This class of compounds is of significant interest due to their presence in various natural products and drugs, exhibiting a range of biological properties. nih.govacs.org The synthesis involves a catalyst- and irradiation-free heterocyclization/bis(triflyl)ethylation sequence, where the electronic nature of the substituents on the trifluoromethylated benzoate precursor is a critical factor in the reaction's efficiency. nih.govacs.org This highlights the role of the trifluoromethylbenzoate moiety as a foundational element for building privileged pharmacological scaffolds.

Furthermore, related structures like Ethyl 3-(2,2,2-trifluoroacetyl)benzoate are recognized as versatile intermediates. The trifluoroacetyl group offers a reactive handle for a variety of chemical modifications, including oxidation, reduction, and nucleophilic substitution reactions, enabling the creation of diverse molecular libraries for drug discovery programs.

Pharmacological Implications of the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, often introduced into molecular scaffolds to fine-tune their pharmacological profiles. Its unique electronic properties and steric profile significantly influence a molecule's behavior in a biological system.

One of the primary reasons for incorporating a trifluoromethyl group is to increase the lipophilicity of a drug candidate. jelsciences.com Lipophilicity, often measured as the partition coefficient (log P), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The -CF3 group is one of the most lipophilic substituents used in drug design. jelsciences.com

By enhancing a molecule's ability to partition into lipid environments, the trifluoromethyl group can improve its capacity to cross biological membranes, such as the intestinal wall or the blood-brain barrier. jelsciences.com This can lead to enhanced bioavailability, meaning a greater fraction of the administered dose reaches systemic circulation to exert its therapeutic effect. The strategic placement of a -CF3 group, as seen in the 3-position of the benzoate ring, can thus be a key strategy for optimizing the pharmacokinetic profile of a potential drug.

Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group

| Property | Influence of -CF3 Group | Consequence in Drug Design |

|---|---|---|

| Lipophilicity | Increases | Enhanced membrane permeability, potentially improved bioavailability |

| Electronegativity | High (Strongly electron-withdrawing) | Modulates pKa of nearby functional groups, influences binding interactions |

| Metabolic Stability | Increases | Blocks metabolic hotspots, prolongs drug half-life |

| Binding Affinity | Can enhance | Can form specific interactions (e.g., halogen bonds) with biological targets |

Enhancement of Metabolic Stability

The trifluoromethyl group is exceptionally stable to metabolic degradation. jelsciences.com The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 family, which are responsible for the oxidative metabolism of many drugs.

Introducing a -CF3 group into a molecule can block a potential site of metabolism. For example, replacing a metabolically vulnerable methyl (-CH3) or hydrogen (-H) group with a -CF3 group can prevent oxidative breakdown at that position. This enhanced metabolic stability leads to a longer biological half-life, reduced clearance, and potentially a lower required dose, which can minimize off-target effects. jelsciences.com

Mechanism of Action Investigations

While this compound is primarily a synthetic intermediate, its structural components are found in molecules investigated for specific biological activities. These studies provide insight into how the trifluoromethylbenzoate scaffold can interact with biological systems.

Derivatives containing the 3-(trifluoromethyl)benzoate moiety have been shown to interact with specific biological targets. For example, a series of tert-butyl 6-(phenoxymethyl)-3-(trifluoromethyl)benzoates were designed and optimized as agonists for the Liver X Receptor (LXR). LXR is a nuclear receptor that plays a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis. The interaction of these compounds with the LXR ligand-binding domain demonstrates that the trifluoromethylbenzoate scaffold can be effectively oriented to engage with the active site of a receptor.

In another example, molecular docking studies have been performed on isocoumarins derived from trifluoromethyl-substituted benzoates. nih.govacs.org These studies predicted that the resulting molecules could act as inhibitors of human acetylcholinesterase (hAChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The triflyl groups, which are themselves trifluoromethylated, were shown to form stable interactions with key amino acids in both the catalytic active site and the peripheral active site of the enzyme. nih.govacs.org The fluorine atoms of the trifluoromethyl groups were predicted to form strong halogen interactions with amino acid residues such as His447, Gly121, and Gly122. nih.govacs.org

The interaction of trifluoromethylbenzoate-containing molecules with biological targets can directly influence biochemical pathways. The LXR agonists mentioned previously, for instance, would modulate the LXR signaling pathway, leading to changes in the expression of genes involved in lipid transport and metabolism.

Furthermore, studies on the biodegradation of meta-trifluoromethylbenzoate by aerobic bacteria have shown that it can be metabolized via the benzoate 1,2-dioxygenase pathway. This involves a meta-cleavage of the aromatic ring. However, the degradation pathway halts at the formation of 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate, an intermediate that is resistant to further biochemical attack. This indicates that while the trifluoromethylbenzoate ring can enter certain metabolic pathways, the stability of the trifluoromethyl group can render downstream metabolites recalcitrant to further processing, effectively halting the pathway at that step.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of trifluoromethylated aromatic compounds, including ethyl 3-(trifluoromethyl)benzoate, is an area of intense research. Traditional methods for introducing a trifluoromethyl group often require harsh reaction conditions and stoichiometric reagents. Current research is focused on the development of more efficient and selective catalytic systems.

One promising area is the use of copper-catalyzed trifluoromethylation of aryl halides. These reactions can be performed under milder conditions and with a broader substrate scope. Another avenue of exploration is the direct C-H trifluoromethylation of arenes, which would represent a more atom-economical approach. The development of novel trifluoromethylating reagents is also a key aspect of this research, with the goal of creating reagents that are more stable, less expensive, and easier to handle.

Advanced Applications in Agrochemical and Specialty Materials Research

The unique properties conferred by the trifluoromethyl group make this compound an attractive starting material for the synthesis of novel agrochemicals and specialty materials. In the agrochemical sector, the trifluoromethyl group can enhance the efficacy and metabolic stability of pesticides and herbicides. Research is ongoing to incorporate the 3-(trifluoromethyl)phenyl moiety into new classes of agrochemicals with improved activity and environmental profiles.

In the realm of specialty materials, the strong electron-withdrawing nature of the trifluoromethyl group can be exploited to create materials with interesting optical and electronic properties. For instance, polymers and liquid crystals containing the trifluoromethylbenzoate unit are being investigated for applications in displays, sensors, and other electronic devices. The high thermal and chemical stability associated with the C-F bond also makes these materials suitable for use in demanding environments.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work is accelerating the discovery of new applications for this compound and its derivatives. Density Functional Theory (DFT) and other computational methods are being employed to predict the properties of molecules containing the trifluoromethylbenzoate scaffold. This allows for the rational design of new compounds with tailored characteristics, be it for biological activity or material properties.

By modeling reaction mechanisms, researchers can optimize synthetic pathways and develop more efficient catalytic systems. In drug discovery, computational docking studies can predict the binding affinity of trifluoromethylbenzoate-containing ligands to target proteins, guiding the synthesis of more potent and selective drug candidates. This integrated approach saves time and resources by prioritizing the synthesis of the most promising compounds.

Development of Green Chemistry Principles for Trifluoromethylbenzoate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and other fluorinated compounds. A major focus is the reduction of waste and the use of less hazardous reagents and solvents. The development of catalytic methods, as mentioned earlier, is a key component of this effort, as it reduces the need for stoichiometric reagents.

The use of flow chemistry is another promising green approach. Continuous flow reactors offer better control over reaction parameters, leading to higher yields and selectivities, and can also improve the safety of handling hazardous reagents. Furthermore, research into biocatalytic methods for trifluoromethylation, although still in its early stages, could offer a highly sustainable route to these valuable compounds in the future.

Therapeutic Development and Structure-Based Drug Design Initiatives

The trifluoromethyl group is a well-established feature in many successful pharmaceuticals. Its ability to enhance metabolic stability and receptor binding affinity makes it a valuable tool for medicinal chemists. This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.

Structure-based drug design initiatives are leveraging the properties of the trifluoromethyl group to develop new therapeutic agents. By incorporating the 3-(trifluoromethyl)phenyl moiety into drug candidates, researchers aim to improve their pharmacokinetic and pharmacodynamic profiles. This approach is being applied to various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The continued exploration of the chemical space around the trifluoromethylbenzoate core is expected to yield novel drug candidates with improved efficacy and safety.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(trifluoromethyl)benzoate, and how do their yields and purity compare?

this compound is typically synthesized via esterification of 3-(trifluoromethyl)benzoic acid with ethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, the corresponding acyl chloride (prepared by treating the acid with thionyl chloride) can react with ethanol to yield the ester. The acid-catalyzed esterification generally achieves 70–85% yields but may require prolonged reflux, while the acyl chloride method offers higher purity (>95%) and faster reaction times. Characterization via and NMR can confirm the absence of unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : To confirm the presence and environment of the trifluoromethyl group (typically a singlet near −60 ppm).

- NMR : To identify ethyl ester protons (triplet at ~1.3 ppm for CH, quartet at ~4.3 ppm for CH).

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 218 (CHFO) confirms the molecular weight. High-resolution mass spectrometry (HRMS) further validates the formula .

Q. How can the purity of this compound be assessed, and what are common impurities?

Gas chromatography (GC) or HPLC with UV detection (λ = 254 nm) is used to assess purity. Common impurities include residual 3-(trifluoromethyl)benzoic acid (from incomplete esterification) or diethyl ether byproducts. Recrystallization from hexane/ethyl acetate mixtures or column chromatography (silica gel, eluent: 5–10% ethyl acetate in hexane) can improve purity to >98% .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

The trifluoromethyl group decreases electron density at the benzene ring, enhancing electrophilic substitution at the para position. In Suzuki-Miyaura couplings, the boronic acid derivative of this compound (e.g., 3-(trifluoromethyl)phenylboronic acid) requires Pd(PPh) as a catalyst and elevated temperatures (80–100°C) for efficient coupling with aryl halides. Competitive protodeboronation can occur if base strength (e.g., NaCO) is insufficient .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s physicochemical properties?

Discrepancies in melting points or boiling points may arise from polymorphism or impurities. For example, reported boiling points (100–101°C at 10 mmHg) should be cross-validated using differential scanning calorimetry (DSC). Computational methods (e.g., COSMO-RS simulations) can predict logP (clogP = 3.2) and solubility, but experimental validation via shake-flask assays is critical .

Q. How can this compound serve as a precursor in pharmaceutical intermediates?

This ester is a key intermediate in synthesizing trifluoromethyl-substituted benzamides or ketones. For example, hydrolysis to 3-(trifluoromethyl)benzoic acid followed by coupling with amines yields bioactive compounds. In one study, it was used to prepare 2-[(3-(trifluoromethyl)benzoyl)amino]ethyl benzoate derivatives with potential CNS activity .

Q. What are the challenges in scaling up reactions involving this compound?

Key issues include:

- Fluorine Handling : Corrosive byproducts (e.g., HF) require specialized reactors (Hastelloy or Teflon-lined).

- Solvent Selection : High-boiling solvents (e.g., DMF) complicate distillation; switching to THF or acetonitrile improves downstream processing.

- Catalyst Recovery : Palladium catalysts in cross-coupling reactions necessitate efficient recycling methods (e.g., immobilized catalysts) to reduce costs .

Methodological Notes

- Safety : While not classified as hazardous, handle with standard PPE due to limited toxicological data. Avoid inhalation of fine powders .

- Data Sources : Reliable physicochemical data are available from NIST Chemistry WebBook and peer-reviewed journals. Avoid non-peer-reviewed platforms (e.g., BenchChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.